molecular formula C16H24N2O2 B2937222 tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate CAS No. 2137737-44-9

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate

Cat. No.: B2937222
CAS No.: 2137737-44-9
M. Wt: 276.38
InChI Key: YXSNSUVQYFKYIZ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate: is a synthetic organic compound with the molecular formula C16H24N2O2 It is characterized by the presence of a tert-butyl carbamate group attached to a 1,2,3,4-tetrahydroquinoline moiety

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of “tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate”, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies .

Biology: It can be used to design and synthesize inhibitors for enzymes such as soluble epoxide hydrolase, which is involved in the regulation of blood pressure and inflammation .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate is unique due to its specific combination of a tert-butyl carbamate group and a 1,2,3,4-tetrahydroquinoline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-9-8-12-10-13-6-4-5-7-14(13)18-11-12/h4-7,12,18H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNSUVQYFKYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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